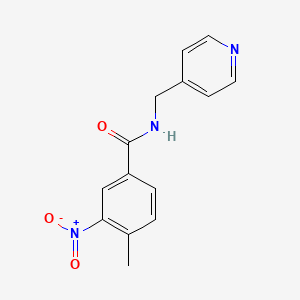![molecular formula C17H17NO2S B5736366 4-(allyloxy)-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5736366.png)
4-(allyloxy)-N-[3-(methylthio)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(allyloxy)-N-[3-(methylthio)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline solid that has been found to exhibit various biological activities, making it a subject of interest in scientific research.
Mecanismo De Acción
The mechanism of action of 4-(allyloxy)-N-[3-(methylthio)phenyl]benzamide involves the inhibition of various cellular pathways. It has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of various genes, leading to its biological activities.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Moreover, it has been found to inhibit the replication of hepatitis B virus and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(allyloxy)-N-[3-(methylthio)phenyl]benzamide in lab experiments include its high purity, ease of synthesis, and diverse biological activities. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on 4-(allyloxy)-N-[3-(methylthio)phenyl]benzamide. These include:
1. Investigating its potential as a therapeutic agent for cancer treatment.
2. Studying its mechanism of action in detail to understand its biological activities.
3. Exploring its potential as an anti-inflammatory agent for the treatment of inflammatory diseases.
4. Investigating its potential as an anti-viral agent for the treatment of viral infections.
5. Studying its potential side effects and toxicity in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that exhibits various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Its mechanism of action involves the inhibition of histone deacetylases, leading to the alteration of gene expression. While it has potential as a therapeutic agent, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 4-(allyloxy)-N-[3-(methylthio)phenyl]benzamide involves the reaction of 3-(methylthio)aniline with 4-(allyloxy)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final product. This method has been reported to yield a high purity of the compound.
Aplicaciones Científicas De Investigación
4-(allyloxy)-N-[3-(methylthio)phenyl]benzamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, it has been shown to have anti-viral activity against hepatitis B virus and herpes simplex virus.
Propiedades
IUPAC Name |
N-(3-methylsulfanylphenyl)-4-prop-2-enoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-3-11-20-15-9-7-13(8-10-15)17(19)18-14-5-4-6-16(12-14)21-2/h3-10,12H,1,11H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSBCOUVLKFFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5736283.png)
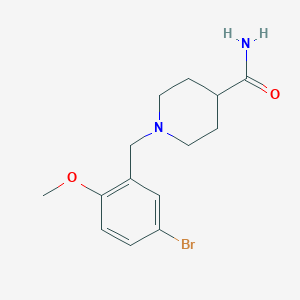
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-methylbenzenecarboximidamide](/img/structure/B5736286.png)
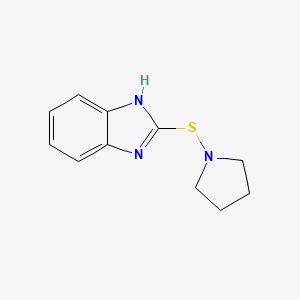
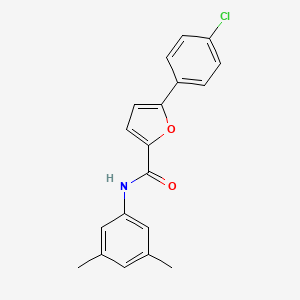
![4-fluoro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5736297.png)
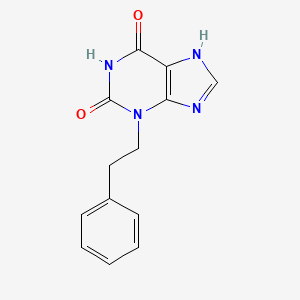
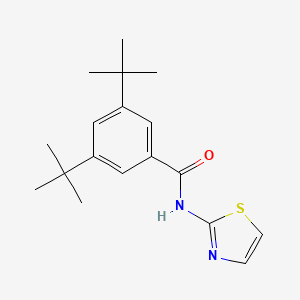
![2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5736308.png)
![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B5736322.png)
![2-[3-(hydroxymethyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5736330.png)
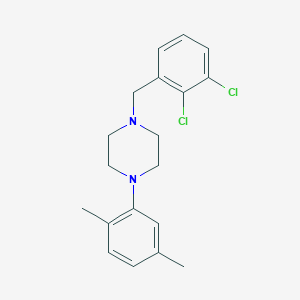
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5736360.png)
